8-(Tributylammonium)octyl Bromide
Description
Chemical Identity and Nomenclature
Quaternary ammonium bromides represent a significant class of organic salts characterized by a positively charged nitrogen atom bonded to four alkyl or aryl groups, paired with a bromide anion. Within the search results, several compounds demonstrate structural similarities to the requested "8-(Tributylammonium)octyl Bromide" .
The most structurally relevant compound identified is Tetraoctylammonium bromide, with the chemical formula [CH₃(CH₂)₇]₄N⁺Br⁻ and CAS number 14866-33-2 . This compound, commonly referred to by its full name rather than abbreviations, features four octyl chains attached to the central nitrogen atom. Another closely related compound is Tetrabutylammonium bromide (CAS 1643-19-2), which contains four butyl groups instead of octyl chains .
A particularly relevant analog is N-Octyltrimethylammonium bromide (CAS 2083-68-3), which combines an octyl chain with three methyl groups . The molecular formula C₁₁H₂₆BrN represents a quaternary ammonium structure with molecular weight 252.23 g/mol . The systematic naming follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as trimethyl(octyl)azanium bromide .
The nomenclature system for these compounds typically follows the pattern of listing all alkyl substituents followed by "ammonium" and the anion. For compounds containing mixed alkyl chains of different lengths, the longest chain is often listed last, while shorter chains precede it alphabetically or by increasing chain length .
Historical Context in Quaternary Ammonium Compound Research
Quaternary ammonium compounds have occupied a central position in organic chemistry research since the mid-20th century, particularly in the development of phase transfer catalysis methodology. The evolution of these compounds as research tools stems from their unique ability to facilitate reactions between aqueous and organic phases .
Tetrabutylammonium bromide emerged as one of the pioneering phase transfer catalysts due to its optimal balance of hydrophobic and hydrophilic properties . Research documented that this compound demonstrates remarkable versatility in organic synthesis applications, serving as both a reagent for analytical procedures and an effective phase transfer catalyst . The compound's melting point of 102-106°C and its ability to function as an ionic liquid under certain conditions contributed to its widespread adoption in synthetic chemistry .
The development of longer-chain analogs, such as Tetraoctylammonium bromide, represented an advancement toward more lipophilic systems capable of enhanced selectivity in biphasic reactions . Historical research indicates that these compounds with extended alkyl chains demonstrate superior performance in specific applications requiring greater organic phase solubility .
The systematic study of N-Octyltrimethylammonium bromide and related mixed-chain quaternary ammonium salts emerged from the need for compounds with intermediate properties between highly hydrophilic short-chain and extremely lipophilic long-chain analogs . Research has shown that these compounds serve effectively as surfactants and phase transfer catalysts in nanomaterial synthesis .
Structural Relationship to Phase Transfer Catalysts
The structural architecture of quaternary ammonium bromides directly correlates with their effectiveness as phase transfer catalysts. The relationship between alkyl chain length and catalytic performance represents a fundamental aspect of their chemical behavior .
Tetrabutylammonium bromide exemplifies optimal structural characteristics for phase transfer applications, with its four butyl chains providing sufficient lipophilicity while maintaining adequate water solubility . The compound demonstrates remarkable stability and can be recycled easily, characteristics that stem from its balanced molecular structure . Research indicates that the melting point just above 100°C allows the compound to function as an ionic liquid under reaction conditions, enhancing its catalytic properties .
Comparative analysis reveals that Tetraoctylammonium bromide, with its extended octyl chains, exhibits enhanced lipophilicity compared to its butyl analog . This structural modification results in improved performance in reactions requiring strong organic phase affinity. The molecular weight of 546.8 g/mol for the tetraoctyl compound represents a significant increase over the 322.37 g/mol molecular weight of tetrabutylammonium bromide .
The structural relationship extends to mixed-chain compounds such as N-Octyltrimethylammonium bromide, which demonstrates how varying chain lengths within a single molecule affects overall catalytic behavior . The presence of one long octyl chain combined with three short methyl groups creates amphiphilic properties particularly suited for surfactant applications and nanomaterial synthesis .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| Tetrabutylammonium bromide | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | Four butyl chains |
| Tetraoctylammonium bromide | C₃₂H₆₈BrN | 546.8 | 14866-33-2 | Four octyl chains |
| N-Octyltrimethylammonium bromide | C₁₁H₂₆BrN | 252.23 | 2083-68-3 | One octyl, three methyl |
Research findings demonstrate that the quaternary ammonium structure provides exceptional stability due to the permanent positive charge on the nitrogen center . This structural feature enables these compounds to function effectively across a wide range of reaction conditions while maintaining their catalytic properties .
The bromide counterion contributes significantly to the overall properties of these phase transfer catalysts. Studies indicate that bromide provides optimal balance between nucleophilicity and leaving group ability, making these compounds particularly effective in substitution reactions and organic transformations .
Advanced structural analysis reveals that compounds like Tributyl(octyl)phosphonium bromide, while containing phosphorus instead of nitrogen, demonstrate analogous properties and applications . This phosphonium analog, with CAS number 57702-65-5 and molecular formula C₂₀H₄₄BrP, serves as an ionic liquid and phase transfer catalyst with molecular weight 395.44 g/mol . The structural similarity between ammonium and phosphonium centers illustrates the broader applicability of this molecular framework in catalytic applications.
Properties
Molecular Formula |
C₂₀H₄₃Br₂N |
|---|---|
Molecular Weight |
457.37 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Quaternary ammonium bromides vary in alkyl chain length, substituent groups, and symmetry. Key structural differences include:
Key Observations :
- Symmetry : TBAB and TOABr are symmetrical, whereas this compound is asymmetric.
- Chain Length : Longer chains (e.g., CTAB’s C16) enhance hydrophobicity and surfactant properties, while shorter chains (e.g., TBAB’s C4) improve solubility in polar solvents.
Physicochemical Properties
Key Observations :
- Solubility : this compound’s solubility in water and DMSO supports its use in biochemical assays, whereas TOABr’s hydrophobicity limits it to organic phases.
- CMC : CTAB and TOABr act as surfactants, but this compound is primarily used for protein modification rather than micelle formation.
Key Observations :
- The target compound’s methanethiosulfonate derivative (MTS-TBAO-Br) enables site-specific protein labeling, a niche application compared to TBAB’s broad catalytic use.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 8-(Tributylammonium)octyl Bromide with high purity?
- Methodological Answer : Synthesis requires precise stoichiometric control of tributylamine and 1,8-dibromooctane in a polar aprotic solvent (e.g., acetonitrile). Monitor reaction progress via thin-layer chromatography (TLC) using iodine vapor for visualization. Purification involves recrystallization from ethanol/water mixtures to remove unreacted precursors. Validate purity using HPLC (≥99.0% as per USP standards for analogous quaternary ammonium salts) and confirm structural integrity via H NMR (e.g., characteristic triplet for -N(CHCHCHCH) at δ 3.2–3.4 ppm) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of spills, collect solid material using inert absorbents (e.g., vermiculite) and dispose per hazardous waste protocols. Note that thermal decomposition may release toxic fumes (e.g., brominated compounds), requiring fire suppression via CO or dry chemical extinguishers .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 70% methanol/30% 10 mM ammonium acetate.
- NMR : Analyze H and C spectra to confirm alkyl chain length and quaternary ammonium group integrity.
- Elemental Analysis : Verify Br content (theoretical ~20.1%) to assess stoichiometric consistency .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study this compound’s micellar behavior in aqueous solutions?
- Methodological Answer : Employ a factorial design to test variables such as concentration (0.1–10 mM), temperature (25–60°C), and ionic strength (0–100 mM NaCl). Use dynamic light scattering (DLS) to measure hydrodynamic radii and surface tension measurements to determine critical micelle concentration (CMC). Statistical tools like ANOVA can identify significant interactions between variables .
Q. What strategies resolve contradictions in reported stability data for quaternary ammonium salts under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted solutions (pH 2–7). Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., Hofmann elimination). Compare results across multiple analytical platforms (HPLC, ion chromatography) to mitigate method-specific biases .
Q. How does the compound’s alkyl chain length influence its efficacy in ion-pairing chromatography?
- Methodological Answer : Compare retention factors (k') for analytes (e.g., sulfonic acids) using this compound versus shorter-chain analogs (e.g., hexyl or butyl variants). Correlate chain length with hydrophobicity (logP) and ion-pair strength via Van’t Hoff plots. Theoretical frameworks like the solvophobic theory can explain retention mechanisms .
Q. What methodological challenges arise when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Address exothermic reactions by implementing gradual reagent addition and jacketed reactor cooling. Monitor side reactions (e.g., alkyl chain branching) using GC-MS. Optimize recrystallization solvent ratios for larger volumes (e.g., ethanol:water 4:1 v/v) to maintain yield and purity .
Q. How can computational modeling predict the compound’s interactions with biological membranes?
- Methodological Answer : Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes). Parameterize force fields using quantum mechanical data (e.g., partial charges from DFT calculations). Validate predictions via experimental techniques like fluorescence anisotropy to measure membrane fluidity changes .
Methodological Notes
- Theoretical Frameworks : Link studies to colloid chemistry (e.g., DLVO theory for micelle stability) or ion-exchange thermodynamics .
- Data Validation : Cross-reference analytical results with orthogonal methods (e.g., NMR + elemental analysis) to ensure robustness .
- Safety Protocols : Align handling practices with OSHA guidelines for quaternary ammonium compounds, emphasizing ventilation and spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
